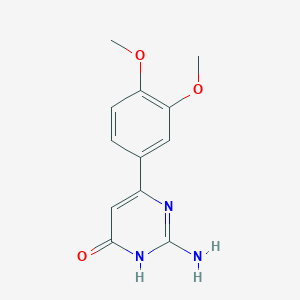

2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

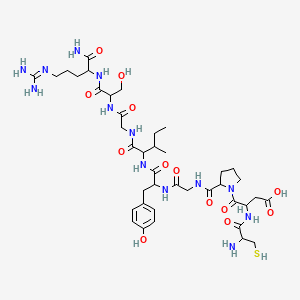

2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a dimethoxyphenyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol erfolgt in der Regel durch Kondensation von 3,4-Dimethoxybenzaldehyd mit Guanidin in Gegenwart einer Base, gefolgt von Cyclisierung. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit verbessern. Darüber hinaus wurde die mikrowellenbeschleunigte Synthese untersucht, um Reaktionszeiten zu verkürzen und die Effizienz zu steigern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der 4-Position kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppe an der 2-Position kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von 2-Amino-6-(3,4-Dimethoxyphenyl)pyrimidin-4-on.

Reduktion: Bildung von 2,4-Diamino-6-(3,4-Dimethoxyphenyl)pyrimidin.

Substitution: Bildung verschiedener substituierter Pyrimidine, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Enzyminhibition und als potenzielles Therapeutikum.

Medizin: Erforscht wegen seiner Antikrebs-, antiviralen und entzündungshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als Aurora-Kinase-A-Inhibitor bindet es beispielsweise an die ATP-Bindungsstelle des Enzyms und verhindert so seine Phosphorylierung und anschließende Aktivierung. Dies führt zu einem Zellzyklusarrest in der G2/M-Phase und induziert Apoptose in Krebszellen . Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit ihren Zielstrukturen zu bilden, ist entscheidend für ihre Aktivität.

Ähnliche Verbindungen:

2-Amino-4,6-Diphenylpyrimidin: Teilt einen ähnlichen Pyrimidinkern, jedoch mit unterschiedlichen Substituenten, was zu Variationen in der biologischen Aktivität führt.

2-Amino-4,6-Dimethylpyrimidin: Ein weiteres Pyrimidinderivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

2-Amino-4-Hydroxy-6-methylpyrimidin: Ähnlich in der Struktur, jedoch mit unterschiedlichen Substituenten, die seine Reaktivität und biologischen Wirkungen beeinflussen.

Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, Aurora-Kinase A zu hemmen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der medizinischen Chemie .

Wirkmechanismus

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,6-diphenylpyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in biological activity.

2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.

2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with different substituents affecting its reactivity and biological effects.

Uniqueness: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Eigenschaften

Molekularformel |

C12H13N3O3 |

|---|---|

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

2-amino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(16)15-12(13)14-8/h3-6H,1-2H3,(H3,13,14,15,16) |

InChI-Schlüssel |

WHXFNLBTHUVWTP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)

![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)

![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)